3-Hydroxytetrahydro-2h-pyran-2-one
Overview
Description
3-Hydroxytetrahydro-2H-pyran-2-one is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a versatile molecule that can be used as a building block in organic synthesis and has been explored in the context of hydrogen bonding, stereoselective synthesis, and as a precursor for more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 3-hydroxytetrahydro-2H-pyran-2-one has been reported through various methodologies. For instance, an unexpected isomerization mechanism was observed during the stereoselective preparation of 5-alkyliden-6-aminotetrahydro-2-pyranones, which are derived from hydroxytetrahydro-2-pyridinones obtained by selective reduction of acylated enaminones . Additionally, the synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one was achieved by condensation of acetone with formaldehyde in an alkaline medium, showcasing the versatility of reactions that can be employed to create derivatives of the core structure .
Molecular Structure Analysis
The molecular structure of 3-hydroxytetrahydro-2H-pyran-2-one and its derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the conformational preferences of 3-hydroxytetrahydropyran were evaluated using infrared and nuclear magnetic resonance spectroscopy, revealing the stability of axial and equatorial conformations in different solvent polarities . Quantum-chemical calculations have also been used to determine the stable conformations of synthesized derivatives, such as 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, which was found to prefer a "chair" conformation with possible intramolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of 3-hydroxytetrahydro-2H-pyran-2-one has been explored in various chemical reactions. For instance, the esterification of 6-hydroxy-2H-pyran-3(6H)-ones with acetic and formic acid, as well as with amino acids and peptide derivatives, was studied, demonstrating the compound's potential in creating diverse ester derivatives . Moreover, the synthesis of new chelating compounds from 3-hydroxy-4H-pyran-4-one derivatives showcases the molecule's utility in forming complex structures with potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxytetrahydro-2H-pyran-2-one and its derivatives have been characterized through various analytical techniques. For example, the water sorption properties of a polysaccharide-type polymer derived from a related compound were measured and compared with natural dextran, indicating similarities in their backbone structures . Additionally, the luminescent properties of coordination polymers derived from pyrazine-2,3-dicarboxylate and lanthanide-zinc were investigated, revealing the potential of these compounds in materials science .
Scientific Research Applications
-
Synthesis of Heterocycles
- The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
- The synthesis of 2H-Pyrans has been discussed in recent literature . The methods include various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
- The results of these syntheses have led to the development of versatile methods to access 2H-Pyrans .
-
Polymer Synthesis
- 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene .
- As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .
- This includes strategies for the polymerization of EVP to a wide variety of polymer structures, ranging from radical polymerizations to ring-opening polymerizations .
-
Pharmaceutical Importance
-
Chemical Intermediate
-
CO2-Derived Lactone Platform for Polymer Synthesis
- 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene .
- As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .
- This includes strategies for the polymerization of EVP to a wide variety of polymer structures, ranging from radical polymerizations to ring-opening polymerizations .
-
Synthesis of Tetrahydropyran Derivatives
properties
IUPAC Name |
3-hydroxyoxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3-8-5(4)7/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSAZOGISLHXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxytetrahydro-2h-pyran-2-one | |
CAS RN |
5058-01-5 | |
Record name | Valeric acid, 2,5-dihydroxy-, delta-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5058-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.